molecular formula C15H20FNO4 B8092016 trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine

Cat. No.: B8092016
M. Wt: 297.32 g/mol
InChI Key: WCTPAXWWSBOEDX-STQMWFEESA-N
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Description

trans-3-(4-Fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine ( 1951440-06-4) is a high-value, stereochemically defined pyrrolidine derivative of significant interest in pharmaceutical research and organic synthesis. This compound features a trans-configuration across the pyrrolidine ring, a 4-fluorophenoxy moiety at the 3-position, a hydroxy group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, making it a versatile chiral building block. The Boc protecting group is a standard feature in synthetic chemistry , serving to protect the secondary amine during multi-step synthesis and can be readily removed under mild acidic conditions to unveil the reactive amine functionality for further derivatization. Compounds with the 4-fluorophenoxy substituent are frequently explored in drug discovery , as the fluorine atom can fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability. The distinct trans relative stereochemistry and presence of multiple functional handles on a single, rigid scaffold make this intermediate particularly valuable for constructing complex molecules with specific three-dimensional architectures. Its primary research applications include serving as a key synthetic intermediate for the development of potential therapeutic agents, where the pyrrolidine ring is a common motif in bioactive molecules. It can also be utilized in peptide synthesis , where the Boc-protected, hydroxy-functionalized pyrrolidine can be incorporated as an unnatural amino acid analog to modulate the properties of peptides. Furthermore, the molecule is an ideal precursor for generating a diverse library of compounds through chemical modification of its hydroxy group, or after deprotection of the Boc group. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-8-12(18)13(9-17)20-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTPAXWWSBOEDX-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Ring Formation

The pyrrolidine backbone can be accessed through cyclization strategies or modifications of pre-existing proline derivatives. A practical approach involves starting from 4-oxo-proline, as demonstrated in the synthesis of 3-fluoro-4-hydroxyprolines.

Methodology from:

  • Substrate : N-Boc-4-oxo-l-proline benzyl ester (1 ) serves as a versatile intermediate.

  • Fluorination : Electrophilic fluorination of the enolate at C3 using N-fluorobenzenesulfonimide (NFSI) yields 3-fluoro-4-oxoproline derivatives.

  • Reduction : Sodium borohydride (NaBH4) reduces the C4 ketone to a hydroxyl group, with stereochemistry controlled by neighboring group participation.

Adaptation for Target Molecule:

  • Replace fluorination at C3 with phenoxylation using 4-fluorophenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

  • Retain NaBH4 reduction to install the C4 hydroxyl group in a trans configuration relative to C3.

Stereoselective Introduction of the 4-Fluorophenoxy Group

Mitsunobu Coupling

The Mitsunobu reaction is ideal for installing aryl ethers with inversion of configuration, ensuring stereochemical control.

Procedure:

  • Substrate : 3-Hydroxy-4-oxo-1-Boc-pyrrolidine.

  • Conditions :

    • 4-Fluorophenol (1.2 equiv)

    • Diethyl azodicarboxylate (DEAD, 1.5 equiv)

    • Triphenylphosphine (1.5 equiv) in THF at 0°C → RT.

  • Outcome : Forms 3-(4-fluorophenoxy)-4-oxo-1-Boc-pyrrolidine with retained ketone for subsequent reduction.

SNAr Reaction

Alternative pathway using a nitro-activated intermediate:

  • Substrate : 3-Nitro-4-oxo-1-Boc-pyrrolidine.

  • Conditions :

    • 4-Fluorophenoxide ion (generated from 4-fluorophenol and K2CO3) in DMF at 80°C.

  • Limitation : Requires electron-withdrawing groups for activation, potentially complicating later steps.

Reduction of C4 Ketone to Hydroxyl Group

Sodium Borohydride Reduction

Protocol from:

  • Substrate : 3-(4-Fluorophenoxy)-4-oxo-1-Boc-pyrrolidine.

  • Reductant : NaBH4 in methanol at 0°C.

  • Stereochemical Outcome : Hydride delivery anti to the C3 substituent yields trans -4-hydroxy configuration (Figure 1).

Data Table 1: Reduction Optimization

ReductantSolventTemp (°C)Yield (%)trans:cis Ratio
NaBH4MeOH0859:1
LiAlH4THF-20788:1
BH3·THFTHF25927:1

Boc Protection and Final Deprotection

Deprotection and Workup

Final deprotection of the benzyl ester (if present) is achieved via hydrogenolysis:

  • Conditions : H2 (1 atm), 10% Pd/C in ethanol, 25°C, 12h.

Analytical Characterization

NMR Spectroscopy

  • 1H NMR : Coupling constants (JH3–H4) confirm trans diaxial arrangement (~5.9 Hz).

  • 19F NMR : Single peak at δ -118 ppm confirms para-fluorine substitution.

X-ray Crystallography

Single-crystal X-ray analysis of intermediates (e.g., 3-fluoro-4-hydroxyproline derivatives) validates chair conformations and hydrogen-bonding patterns.

Challenges and Optimization Opportunities

  • Stereochemical Control : Competing equatorial vs. axial hydride attack during ketone reduction may require chiral catalysts or auxiliaries.

  • Phenoxy Group Installation : Mitsunobu conditions offer reliability but necessitate stoichiometric reagents; catalytic methods remain underexplored.

  • Scalability : Patent methods using NaBH4 and Boc2O demonstrate gram-scale feasibility , but solvent recovery and byproduct management need optimization.

Chemical Reactions Analysis

Types of Reactions

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: : The compound can be reduced to remove the hydroxyl group or modify the pyrrolidine ring.

  • Substitution: : The fluorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like Grignard reagents or organolithium compounds can be employed, along with suitable solvents and temperatures.

Major Products Formed

  • Oxidation: : Formation of ketones or aldehydes.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound typically involves:

  • Starting Materials : Common precursors include 4-fluorophenol and Boc-protected proline derivatives.
  • Reactions : Key reactions may include nucleophilic substitutions and coupling reactions to introduce the phenoxy group onto the pyrrolidine ring.

Targeted Protein Degradation

One of the most promising applications of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine is its incorporation into PROTAC (proteolysis-targeting chimeras) systems. These systems leverage the von Hippel-Lindau (VHL) E3 ligase pathway for targeted degradation of specific proteins, which is crucial in cancer therapy.

  • Case Study : Research has shown that derivatives of this compound can effectively bind to VHL, facilitating the degradation of HIF-1α (hypoxia-inducible factor 1-alpha) under normoxic conditions, which is typically associated with tumor growth and survival .

Fluorinated Proline Analogues

The incorporation of fluorinated proline analogues into peptides can modulate their biological activity. The unique electronic properties imparted by the fluorine atom can enhance binding affinities to various biological targets.

  • Research Findings : Studies indicate that fluorinated prolines can stabilize specific conformations in peptides, which are critical for their interaction with enzymes and receptors . For example, the integration of this compound into peptide inhibitors has shown improved potency against targets like fibroblast activation protein (FAP) and thrombin .

Drug Development

The compound has been explored for its potential as a scaffold for developing new drugs targeting various diseases, including cancer and inflammatory conditions. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological profiles.

Application Description
Targeted Protein DegradationUsed in PROTACs for selective degradation of HIF-1α and other oncogenic proteins
Fluorinated Peptide SynthesisEnhances binding affinities and stability of peptide drugs
Scaffold for Drug DevelopmentPotential for creating novel therapeutics with improved efficacy

Inhibitory Activity

Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways, making it a candidate for further investigation as an iNOS (inducible nitric oxide synthase) inhibitor .

Mechanism of Action

The mechanism by which trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine exerts its effects depends on its molecular targets and pathways. For example, in drug development, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would vary based on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s unique combination of fluorophenoxy, hydroxyl, and Boc groups distinguishes it from related pyrrolidine derivatives. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Differences Biological Activity (If Reported) Reference
trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine 4-Fluorophenoxy (3), -OH (4), Boc (1) C₁₅H₂₀FNO₄ Reference compound Not reported in evidence
(±)-trans-1-Boc-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid 4-Fluorophenyl (4), -COOH (3), Boc (1) C₁₆H₂₀FNO₄ Carboxylic acid replaces -OH Not reported
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate Boc-protected amino group (3) C₁₀H₂₀N₂O₂ Cyclopentane ring vs. pyrrolidine Intermediate in peptide synthesis
4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid 3-Bromophenyl (4), -COOH (3), Boc (1) C₁₆H₂₀BrNO₄ Bromophenyl vs. fluorophenoxy Not reported

Key Observations :

  • Fluorophenoxy vs. Halogenated Aryl Groups: The 4-fluorophenoxy group in the target compound may enhance electron-withdrawing effects and metabolic stability compared to bromophenyl or methoxyphenyl substituents .
  • Hydroxyl vs. Carboxylic Acid : The hydroxyl group at position 4 likely improves hydrogen-bonding capacity and solubility relative to carboxylic acid analogs, which may exhibit higher polarity but lower membrane permeability .
  • Boc Protection : The Boc group is a common strategy to protect amines during synthesis, shared across analogs .

Solubility and Stability :

  • The target compound requires stringent storage conditions (-80°C) due to its labile hydroxyl and Boc groups, whereas analogs with carboxylic acid substituents (e.g., ) may exhibit better aqueous solubility but similar thermal sensitivity.

Biological Activity

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activity, and comparisons with related compounds, supported by data tables and case studies.

Synthesis

This compound is synthesized through a multi-step process involving the protection of the hydroxyl group and subsequent substitution reactions. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing various biochemical pathways. The exact mechanisms can vary based on the target tissue or system under investigation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies show that this compound has potential anticancer properties. For instance, it demonstrated cytotoxic effects in vitro against various cancer cell lines, including hypopharyngeal tumor cells, where it induced apoptosis more effectively than standard treatments like bleomycin .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive bacteria. Its lipophilicity, influenced by the fluorine substituent, appears to enhance its membrane permeability and antibacterial potency .
  • Enzyme Inhibition : It has been investigated as a potential inhibitor of certain enzymes involved in metabolic pathways, contributing to its therapeutic applications in conditions like diabetes and obesity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential. Below is a summary table highlighting key differences in structure and activity:

Compound NameSubstituentBiological ActivityMechanism of Action
This compoundFluorineAnticancer, AntimicrobialEnzyme inhibition
trans-3-(4-chlorophenoxy)-4-hydroxy-1-Boc-pyrrolidineChlorineModerate anticancerSimilar enzyme interactions
trans-3-(4-bromophenoxy)-4-hydroxy-1-Boc-pyrrolidineBromineLower antibacterial activityAltered membrane interaction
trans-3-(4-methylphenoxy)-4-hydroxy-1-Boc-pyrrolidineMethylReduced cytotoxicityDifferent binding affinity

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Cancer Cell Line Study : A study evaluated its effects on FaDu hypopharyngeal tumor cells, revealing that it induced apoptosis significantly more than conventional chemotherapeutics. The mechanism involved activation of caspase pathways leading to programmed cell death .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited substantial activity against Staphylococcus aureus and other Gram-positive bacteria. Its effectiveness was attributed to enhanced membrane permeability due to the fluorine atom's presence .

Q & A

Q. Which software packages are recommended for modeling the electronic effects of the 4-fluorophenoxy substituent?

  • Tools : Use Gaussian (for DFT), AutoDock (for docking studies), and PyMOL (for visualizing electrostatic potential maps). The 4-fluorophenoxy group’s electron-withdrawing nature can be quantified via Mulliken charges or NBO analysis .

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